Ropivacaine N-Oxide
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Overview
Description
Ropivacaine N-Oxide is a derivative of ropivacaine, an amide-type local anesthetic widely used for regional anesthesia and pain management. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropivacaine N-Oxide typically involves the oxidation of ropivacaine. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation of the nitrogen atom in the amide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ropivacaine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of ropivacaine to this compound.
Reduction: this compound can be reduced back to ropivacaine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: this compound.
Reduction: Ropivacaine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ropivacaine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ropivacaine N-Oxide exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx in nerve fibers, similar to the mechanism of action of ropivacaine .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another amide-type local anesthetic with similar nerve-blocking properties but higher toxicity.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.
Mepivacaine: Similar in structure to ropivacaine but with different pharmacokinetic properties.
Uniqueness
Ropivacaine N-Oxide is unique due to its selective oxidation, which may confer different pharmacological properties compared to its parent compound, ropivacaine. Its potential lower toxicity and longer duration of action make it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |
InChI Key |
RVWGBWHPDXEKHY-FUKCDUGKSA-N |
Isomeric SMILES |
CCC[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Canonical SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Origin of Product |
United States |
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